2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted with a 4-methyl group at position 4 and an acetylated cyclopentylamino moiety at position 2. The carboxamide group at position 5 is linked to a 3-chloro-4-methoxyphenyl ring, a substitution pattern associated with enhanced lipophilicity and target binding in medicinal chemistry . The acetyl group on the cyclopentylamine may modulate metabolic stability, while the chloro and methoxy substituents on the phenyl ring contribute to electronic effects and steric interactions with biological targets.
Properties
Molecular Formula |
C19H22ClN3O3S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3S/c1-11-17(18(25)22-13-8-9-16(26-3)15(20)10-13)27-19(21-11)23(12(2)24)14-6-4-5-7-14/h8-10,14H,4-7H2,1-3H3,(H,22,25) |
InChI Key |
VUVRGPVGKCNTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C2CCCC2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with an acetylated intermediate.
Functional Group Modifications: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclopentyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and methoxylating agents such as dimethyl sulfate (DMS) are employed.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, influencing their function.
Medicine
The compound is investigated for its potential therapeutic properties. Its structural features are similar to those of known pharmacologically active molecules, suggesting it could have applications in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with its targets, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
a. Thiazole-Based Analogues
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-1,3-thiazole-5-carboxamide (): This compound shares a thiazole-carboxamide scaffold but replaces the cyclopentylamino group with a pyrimidinyl-piperazinyl substituent.
- SSR125543A (): A 2-aminothiazole derivative with a 4-(2-chloro-4-methoxy-5-methylphenyl) group and a cyclopropylethyl-fluorophenyl side chain. SSR125543A exhibits nanomolar affinity for corticotrophin-releasing factor (CRF1) receptors (pKi = 8.73–9.08) and >1,000-fold selectivity over CRF2α. Its oral activity and brain penetration highlight the importance of the chloro-methoxy-phenyl motif in CNS-targeted compounds, a feature shared with the target compound .
b. Triazole and Isoxazole Analogues
- The 3-chlorophenyl group on the triazole may enhance hydrophobic interactions, but the absence of a methoxy group could limit hydrogen-bonding capabilities compared to the target compound .
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): The isoxazole core introduces a different electronic profile. The diethylaminophenyl group improves solubility but may reduce metabolic stability relative to the acetylated cyclopentylamino group in the target compound .
Carboxamide-Linked Aromatic Groups
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (): The 3-methoxyphenyl acetamide group mirrors the electron-donating methoxy substituent in the target compound.
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): This compound lacks the carboxamide linker but retains a chlorophenyl-thiazole scaffold. The benzylidene group introduces a planar conjugated system, contrasting with the flexible cyclopentylamino group in the target compound .
Key Research Findings and Pharmacological Data
| Compound Name | Core Structure | Key Substituents | Biological Activity | Affinity/Potency | Selectivity | References |
|---|---|---|---|---|---|---|
| Target Compound | 1,3-Thiazole | 4-methyl, 2-(acetyl-cyclopentylamino), 5-(3-chloro-4-methoxyphenyl)carboxamide | Not reported in evidence | N/A | N/A | [1, 13] |
| SSR125543A | 1,3-Thiazole | 4-(2-chloro-4-methoxy-5-methylphenyl), cyclopropylethyl-fluorophenyl | CRF1 receptor antagonist | pKi = 8.73–9.08 | >1,000-fold vs CRF2α | [13] |
| N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | 1,2,3-Triazole | 5-amino, 1-(3-chlorophenyl), 4-(4-acetylphenyl)carboxamide | Not reported | N/A | N/A | [6] |
| 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine | 1,3-Thiazole | 4-tosyl, 2-(4-chlorophenyl)sulfonyl, 5-(3-methoxypropyl)amine | Potential kinase inhibitor (structural analogy) | N/A | N/A | [14] |
Structural and Functional Insights
- Electronic Effects : The 3-chloro-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH3) effects, optimizing interactions with aromatic residues in target proteins .
- Metabolic Stability: The acetylated cyclopentylamino group may reduce oxidative deamination compared to primary or secondary amines in analogues like .
- Synthetic Complexity: The target compound’s synthesis likely parallels methods in , involving coupling of carboxylate intermediates with amines, but the cyclopentylamino-acetyl group adds steps for acetylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
